molecular formula C10H12ClF2N B6285472 6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1394003-62-3

6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B6285472
CAS No.: 1394003-62-3
M. Wt: 219.66 g/mol
InChI Key: PCZICESQHKTAQM-UHFFFAOYSA-N
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Description

6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two fluorine atoms at the 6 and 7 positions, a methyl group at the 1 position, and a hydrochloride salt form. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the desired tetrahydroisoquinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydro derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of fluorine atoms at the 6 and 7 positions, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications.

Properties

CAS No.

1394003-62-3

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

IUPAC Name

6,7-difluoro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H

InChI Key

PCZICESQHKTAQM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)F)F.Cl

Purity

95

Origin of Product

United States

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